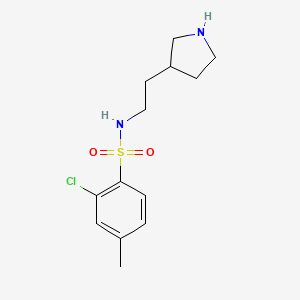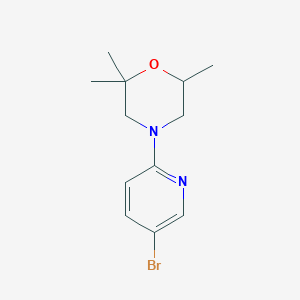
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide, also known as CP-465,022, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of sulfonamide compounds and has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR).
Mecanismo De Acción
The mechanism of action of 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide involves its binding to the α7 nAChR, which is a ligand-gated ion channel that plays a crucial role in cognitive function and memory. By binding to this receptor, this compound can modulate the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in the regulation of cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and memory in animal models of neurological disorders such as schizophrenia and Alzheimer's disease. This compound has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide has several advantages for use in lab experiments. It has a high affinity for the α7 nAChR, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide. One potential direction is the development of more potent and selective compounds that target the α7 nAChR. Another direction is the investigation of the potential therapeutic uses of this compound in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Métodos De Síntesis
The synthesis of 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide involves a multi-step process that includes the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with 2-pyrrolidin-3-yl ethanol, followed by the addition of sodium hydride and the subsequent reaction with 2-chloro-4-methylbenzenesulfonyl chloride.
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic uses in various neurological disorders such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound has a high affinity for the α7 nAChR, which is a key target for the treatment of these disorders.
Propiedades
IUPAC Name |
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-10-2-3-13(12(14)8-10)19(17,18)16-7-5-11-4-6-15-9-11/h2-3,8,11,15-16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKNUZHQXUZZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2CCNC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)


![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)

![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)

![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)
![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)